molecular formula C8H5FO3 B2767168 3-Fluoro-2-formylbenzoic acid CAS No. 1269496-37-8

3-Fluoro-2-formylbenzoic acid

Cat. No.: B2767168
CAS No.: 1269496-37-8
M. Wt: 168.123
InChI Key: JJJVNKHHFHSRSN-UHFFFAOYSA-N
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Description

Research Applications and Value 3-Fluoro-2-formylbenzoic acid is a valuable bifunctional building block in organic synthesis, characterized by its aromatic aldehyde and carboxylic acid groups, and further differentiated by a fluorine substituent. This structure makes it a prime candidate for constructing diverse heterocyclic systems. Its high utility is rooted in its dual reactivity, allowing it to participate in cyclization and condensation reactions as a key precursor. The non-fluorinated analog, 2-formylbenzoic acid, is well-established in the synthesis of privileged scaffolds such as phthalides and isoindolinones via intramolecular cyclization strategies . The presence of the fluorine atom on the this compound structure introduces electronic modulation and potential metabolic stability, which can be exploited in medicinal chemistry to optimize the properties of the resulting compounds. More broadly, 2-formylbenzoic acid derivatives are instrumental in multi-component reactions, including the Ugi reaction, for the synthesis of complex isocoumarins and other fused-ring structures . Researchers can leverage this compound to develop novel fluorinated analogs of these compounds, exploring new chemical space for applications in drug discovery and materials science. Handling and Safety This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. It is advised to store the material in an inert atmosphere at room temperature . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJVNKHHFHSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches

Retrosynthetic Disconnection Analysis of 3-Fluoro-2-formylbenzoic Acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the formyl group and the carbon-fluorine bond.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Formylation-centric approach. This strategy prioritizes the introduction of the formyl group (or a precursor) onto a pre-existing 3-fluorobenzoic acid scaffold. The key disconnection is the C2-CHO bond. This leads to 3-fluorobenzoic acid as a key intermediate. The challenge lies in achieving exclusive functionalization at the C2 position, ortho to both the fluorine and the carboxylic acid directing groups. This can be achieved through methods like Directed ortho-Metalation (DoM) or C-H activation, where the existing substituents guide the reaction to the desired position.

Pathway B: Fluorination-centric approach. This pathway involves the late-stage introduction of the fluorine atom. The disconnection of the C3-F bond would lead to a 2-formylbenzoic acid derivative. However, electrophilic fluorination of an activated ring or nucleophilic fluorination of a suitably derivatized precursor (e.g., via Sandmeyer reaction from 3-amino-2-formylbenzoic acid) would be required. This approach can be complicated by regioselectivity issues during the fluorination step.

A third, more convergent approach involves building the aromatic ring from acyclic precursors, a strategy that can offer high regiochemical control but may involve more steps. However, functionalization of a pre-existing aromatic ring is often more direct. Between the primary pathways, the formylation-centric approach (Pathway A) is generally more common, as the directing effects of the carboxyl and fluoro groups can be effectively harnessed.

Retrosynthetic Analysis of this compoundA simplified diagram illustrating the primary retrosynthetic disconnections for this compound, highlighting key precursors such as 3-fluorobenzoic acid.

Regioselective Functionalization Techniques for Fluorinated Aromatic Scaffolds

Achieving the desired 1,2,3-substitution pattern on the benzoic acid core requires highly regioselective reactions. The electronic properties of both the fluorine atom and the carboxylic acid group play a crucial role in directing incoming reagents.

Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to deliver a strong base (typically an organolithium reagent) to a specific ortho-position, leading to deprotonation and the formation of an aryllithium intermediate that can be trapped with an electrophile.

In the context of 3-fluorobenzoic acid, both the carboxylic acid and the fluorine atom can act as DMGs. The carboxylic acid is first deprotonated to form a lithium carboxylate, which is a moderate DMG. The fluorine atom is also known to be a potent DMG. The regiochemical outcome of the lithiation depends on the interplay between these two groups and the choice of base.

Cooperative Directing Effects : For a substrate like 3-fluorobenzoic acid, the carboxylic acid directs lithiation to the C2 and C6 positions, while the fluorine directs to the C2 and C4 positions. The C2 position is activated by both groups, making it the most acidic and likely site for deprotonation. Studies have shown that for meta-substituted benzoic acids, complimentary directing effects from fluoro groups are observed semanticscholar.orgrsc.orgresearchgate.net.

Choice of Base and Conditions : The choice of the lithiating agent is critical. Strong, non-nucleophilic bases like lithium tetramethylpiperidide (LTMP) are often preferred for deprotonating sensitive substrates. For example, treating 2-fluorobenzoic acid with LTMP leads to deprotonation at the 3-position unblog.fr. A similar strategy applied to 3-fluorobenzoic acid, using a suitable base like s-BuLi in the presence of a coordinating agent like TMEDA at low temperatures (e.g., -78 °C), would be expected to selectively generate the 2-lithio-3-fluorobenzoate intermediate. This intermediate can then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.

Substrate Base/Conditions Major Lithiation Site Rationale
Benzoic Acids-BuLi/TMEDA, -90°Cortho (C2/C6)Carboxylate is a moderate DMG rsc.orgresearchgate.net.
2-Fluorobenzoic AcidLTMP, -78°CC3F is a strong DMG; LTMP is a non-nucleophilic base unblog.fr.
3-Fluorobenzoic Acids-BuLi/TMEDA, -78°CC2Cooperative directing effect of carboxylate and fluorine semanticscholar.orgrsc.org.

This interactive table summarizes the regiochemical outcomes of Directed ortho-Metalation on various benzoic acid derivatives based on the directing group effects.

Halogen-dance and halogen-metal exchange reactions provide alternative routes for generating specific aryl anion intermediates that may be inaccessible through direct deprotonation.

Halogen-Metal Exchange : This method involves treating an aryl halide with an organolithium reagent (typically n-BuLi or t-BuLi) to generate an aryllithium species. A potential precursor for this compound could be 2-bromo-3-fluorobenzoic acid or 2-iodo-3-fluorobenzoic acid. Treatment of this precursor with n-BuLi at low temperature would result in a rapid bromine-lithium or iodine-lithium exchange at the C2 position. The resulting 2-lithio-3-fluorobenzoate can then be reacted with DMF to yield the target molecule. This method is often very efficient and high-yielding, provided a suitable halogenated precursor is available.

Halogen-Dance Reaction : The halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring wikipedia.org. This rearrangement is driven by the formation of a more stable aryl anion intermediate wikipedia.orgresearchgate.net. For instance, if one were to start with 6-bromo-3-fluorobenzoic acid, treatment with a strong, non-nucleophilic base like LDA could induce deprotonation at the C2 position. This could potentially trigger a "dance" of the bromine atom, although the stability of the intermediate anions would dictate the final product distribution. While powerful, this method is less direct for the target molecule compared to DoM or halogen-metal exchange, as it relies on a thermodynamic equilibrium of intermediates researchgate.net.

Catalytic Approaches to Constructing the this compound Core

Modern catalytic methods, particularly those involving transition metals, offer powerful and versatile strategies for C-H functionalization and cross-coupling, minimizing the need for pre-functionalized substrates and stoichiometric organometallic reagents.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To construct this compound, one could start with a di-functionalized precursor like methyl 2-bromo-3-fluorobenzoate. The formyl group can be introduced directly or via a precursor using various cross-coupling strategies.

Suzuki Coupling : A boronic acid or ester (e.g., 2-formylphenylboronic acid derivative) could be coupled with the aryl bromide, but this is not a direct route to the target. A more feasible approach is to couple the aryl bromide with a reagent that serves as a masked formyl group, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by oxidation.

Sonogashira Coupling : An alkyne, such as ethynyltrimethylsilane, can be coupled to the aryl bromide. Subsequent cleavage of the silyl (B83357) group and hydration of the resulting terminal alkyne would yield a methyl ketone, which can then be oxidized to an aldehyde. Alternatively, hydroboration-oxidation of the alkyne can lead to the aldehyde.

Carbonylation Reactions : A palladium-catalyzed carbonylation reaction using carbon monoxide and a reducing agent (e.g., a silane) can directly introduce a formyl group onto an aryl halide or triflate. This represents a highly atom-economical approach to installing the required functionality.

Coupling Reaction Aryl Precursor Coupling Partner/Reagent Formyl Introduction Key Catalyst
Stille Coupling2-Iodo-3-fluorobenzoate(Tributylstannyl)formaldehyde acetal (B89532)Direct introduction of a protected formyl group.Pd(PPh₃)₄
Sonogashira Coupling2-Bromo-3-fluorobenzoateEthynyltrimethylsilaneTwo-step: coupling then hydration/oxidation.PdCl₂(PPh₃)₂, CuI
Palladium-Catalyzed Carbonylation2-Bromo-3-fluorobenzoateCO, H₂ (or silane)Direct formylation.Palladium complex

This interactive table outlines potential transition metal-catalyzed cross-coupling strategies for introducing a formyl group or its precursor onto a 2-halo-3-fluorobenzoic acid derivative.

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation) of the aromatic ring. The carboxylic acid group is an excellent directing group for ortho-C-H activation, typically using palladium, rhodium, or ruthenium catalysts nih.govsemanticscholar.orgnih.gov.

Starting with 3-fluorobenzoic acid, the carboxylate can direct a transition metal catalyst to activate the C-H bond at the C2 position. While direct C-H formylation can be challenging, several related transformations can lead to the desired product:

C-H Arylation/Olefination followed by Oxidation : The C2 position can be arylated or olefinated via a Pd-catalyzed C-H activation pathway nih.gov. The introduced group (e.g., a styrene) can then be cleaved oxidatively (e.g., via ozonolysis) to yield the formyl group.

C-H Carbonylation : Direct carbonylation of the C-H bond at the C2 position using CO gas is a highly desirable but often difficult transformation. Recent advances have shown that directed C-H carbonylation is becoming more feasible, providing a direct route to aldehydes.

Use of Formylating Reagents : Some C-H activation systems allow for the introduction of a formyl group equivalent. For example, coupling with a reagent that can be easily converted to a formyl group under mild conditions.

The development of C-H activation/functionalization of electron-deficient benzoic acids has been a significant challenge, but recent protocols using specific ligands and oxidants have expanded the scope of these reactions nih.gov. The use of aryltrifluoroborates as coupling partners and O₂ as the oxidant has shown promise for improving yields in the C-H arylation of benzoic acids nih.gov. This highlights the ongoing evolution of catalytic methods applicable to the synthesis of complex molecules like this compound.

Electrophilic and Nucleophilic Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many fluorinated compounds, including precursors to this compound. This can be achieved through two primary strategies: electrophilic fluorination and nucleophilic fluorination. alfa-chemistry.com The choice between these methods depends on the nature of the aromatic substrate and the desired regioselectivity.

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring, with an electrophilic fluorine source ("F+"). wikipedia.orgwikipedia.org Historically, elemental fluorine (F₂) was used, but its high reactivity and toxicity have led to the development of safer and more selective N-F reagents. wikipedia.orgsigmaaldrich.comsigmaaldrich.com These reagents contain a nitrogen-fluorine bond where the nitrogen is attached to electron-withdrawing groups, decreasing the electron density on the fluorine atom and making it electrophilic. wikipedia.org Common electrophilic fluorinating agents include Selectfluor® (a derivative of DABCO), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). alfa-chemistry.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the arene attacks the electrophilic fluorine. sigmaaldrich.com This method is particularly effective for aromatic compounds that are activated towards electrophilic attack.

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group on an aromatic ring. alfa-chemistry.com This process, known as nucleophilic aromatic substitution (SNAr), is most effective for electron-deficient aromatic systems, where the ring is activated by electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. alfa-chemistry.com Common sources of nucleophilic fluoride include inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with phase-transfer catalysts to enhance their solubility and reactivity. alfa-chemistry.com The Balz-Schiemann reaction, which involves the thermal decomposition of aryldiazonium tetrafluoroborates, is another classic method for introducing fluorine via a nucleophilic source. wikipedia.org

Table 1: Comparison of Electrophilic and Nucleophilic Aromatic Fluorination

FeatureElectrophilic FluorinationNucleophilic Aromatic Fluorination (SNAr)
Fluorine Source Electrophilic ("F⁺")Nucleophilic (F⁻)
Mechanism Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Substrate Requirement Electron-rich aromatic ringsElectron-deficient aromatic rings with a good leaving group
Common Reagents Selectfluor®, NFSI, NFOBSKF, CsF, Diazonium tetrafluoroborates (Balz-Schiemann)
Key Advantage Direct fluorination of activated arenesUtilizes readily available starting materials (e.g., chloroarenes)
Key Disadvantage Reagents can be expensive; regioselectivity can be an issue.Requires strongly electron-withdrawing groups on the aromatic ring.

Chemoenzymatic and Biocatalytic Routes for Asymmetric Synthesis or Specific Functional Group Transformations

While the direct synthesis of this compound does not involve creating a chiral center, enzymatic and biocatalytic methods are gaining prominence for their high selectivity and ability to perform specific transformations on fluorinated aromatic compounds under mild conditions. These approaches offer a powerful alternative to traditional chemical methods, which can struggle with achieving high enantioselectivity for fluorinated molecules. the-innovation.orgthe-innovation.org

Enzymatic strategies can be employed for the precise and selective introduction of fluorinated motifs. the-innovation.org For instance, enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS) can catalyze a nucleophilic reaction between an inorganic fluoride ion and S-adenosyl-L-methionine (SAM), demonstrating nature's ability to form C-F bonds. the-innovation.org While this specific enzyme is not directly applicable to benzoic acid derivatives, it highlights the potential of biocatalysis.

For transformations on a pre-fluorinated aromatic ring, enzymes such as reductases, methyltransferases, and hydrolases can be utilized. the-innovation.orgthe-innovation.org For example, olefin reductases, under light induction, can achieve asymmetric binding of fluorine reagents with vinyl aromatic hydrocarbons, controlling the stereochemistry at remote positions. the-innovation.orgthe-innovation.org In the context of synthesizing derivatives of this compound, biocatalysis could be envisioned for:

Asymmetric reduction of the formyl group to a chiral hydroxymethyl group.

Selective oxidation or reduction of other functional groups on the aromatic ring or its side chains.

Hydrolysis of ester precursors to the carboxylic acid with high specificity.

The primary advantage of using enzymes is their ability to create a specific chiral environment within the active site, which facilitates precise interactions with fluorinated substrates and enables high levels of enantio- and regioselectivity that are often difficult to achieve with conventional catalysts. the-innovation.org

Formylation Strategies for Fluorinated Benzoic Acids

The introduction of a formyl (-CHO) group onto a fluorinated benzoic acid ring is a key synthetic challenge. The fluorine atom and the carboxylic acid group are both electron-withdrawing, which deactivates the aromatic ring towards standard electrophilic substitution reactions. Therefore, potent formylation methods are required.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comcambridge.org The reaction typically uses a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. cambridge.orgchemistrysteps.comwikipedia.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by the loss of a proton to restore aromaticity. jk-sci.com The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org

Due to the deactivating nature of the fluorine and carboxyl groups on the this compound precursor, the Vilsmeier-Haack reaction may require harsh conditions or may not be suitable for substrates that are not sufficiently activated. chemistrysteps.comwikipedia.org It is most effective on arenes containing electron-donating groups. chemistrysteps.com

Gattermann-Koch Reaction and Variants

The Gattermann-Koch reaction is a classical method for formylating aromatic compounds by using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. wikipedia.orggoogle.comtestbook.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺, which attacks the aromatic ring. wikipedia.orgbyjus.com

This reaction is generally limited to alkylbenzenes and is not applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgtestbook.combyjus.com Its utility for preparing highly deactivated fluorinated benzaldehydes is limited and has been virtually unexplored. google.com

A significant variant is the Gattermann reaction , which uses a source of hydrogen cyanide (HCN) and HCl with a Lewis acid. wikipedia.orgthermofisher.com To avoid the use of highly toxic gaseous HCN, the Adams modification generates it in situ from zinc cyanide (Zn(CN)₂) and HCl. wikipedia.orgthermofisher.com This method is applicable to a broader range of substrates, including phenols and some heterocyclic compounds. thermofisher.com The reaction proceeds via an intermediate aldimine, which is subsequently hydrolyzed to the aldehyde.

Stephen Aldehyde Synthesis and Related Methodologies

The Stephen aldehyde synthesis is an alternative route that prepares aldehydes from the corresponding nitriles. wikipedia.org This reaction involves the reduction of a nitrile (R-CN) with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. wikipedia.org This process forms an iminium salt intermediate ([R-CH=NH₂]⁺Cl⁻), which precipitates as an aldimine tin chloride complex. wikipedia.org Subsequent hydrolysis of this complex yields the desired aldehyde. wikipedia.org

This methodology could be applied to the synthesis of this compound by starting with a 3-fluoro-2-cyanobenzoic acid precursor. The reaction is generally more efficient for aromatic nitriles than for aliphatic ones, although yields can be low for nitriles bearing strong electron-withdrawing substituents. wikipedia.org

Table 2: Overview of Formylation Reactions

ReactionReagentsElectrophileSubstrate ScopeKey Features
Vilsmeier-Haack DMF, POCl₃Chloroiminium ion (Vilsmeier reagent)Electron-rich arenes and heterocycles wikipedia.orgMild conditions; sensitive to electronic effects. chemistrysteps.com
Gattermann-Koch CO, HCl, AlCl₃/CuClFormyl cation [HCO]⁺Alkylbenzenes thermofisher.comNot suitable for phenols or highly deactivated rings. byjus.com
Gattermann HCN (or Zn(CN)₂), HCl, Lewis AcidFormimidoyl cation intermediatePhenols, ethers, heterocycles thermofisher.comAvoids high pressures of CO; uses toxic cyanide.
Stephen Synthesis R-CN, SnCl₂, HCl; then H₂O(N/A - Reduction)Aromatic and aliphatic nitriles wikipedia.orgConverts a nitrile group to a formyl group.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. sigmaaldrich.com The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. sigmaaldrich.comacs.org

Key principles relevant to the synthesis of this compound include:

Prevention : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com This involves designing synthetic routes that minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic hydrogenations have 100% atom economy, whereas substitution and elimination reactions often have lower values. acs.org

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comskpharmteco.comwordpress.com This involves replacing toxic reagents (e.g., HCN in the Gattermann reaction) and solvents with safer alternatives. wikipedia.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Exploring reactions in greener solvents like water, supercritical fluids, or ionic liquids, or even under solvent-free conditions, is a key goal.

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.com Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of catalysts can help lower the activation energy of reactions, reducing the need for high temperatures.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as these steps require additional reagents and generate waste. sigmaaldrich.comacs.org

Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. sigmaaldrich.com Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste.

In the context of synthesizing this compound, a "green" approach would prioritize a route with high atom economy, avoid hazardous reagents like phosgene (B1210022) or highly toxic cyanides, utilize catalytic rather than stoichiometric reagents, and minimize the use of volatile organic solvents. Biocatalytic methods, which operate in aqueous media under mild conditions, are particularly aligned with these principles. researchgate.net

Solvent-Free or Low-Environmental-Impact Solvent Systems

The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. A key focus is the minimization of volatile organic compounds (VOCs) by employing solvent-free reaction conditions or switching to environmentally benign solvent systems.

In a solvent-free approach, reactants are mixed directly, often with heating or microwave irradiation to facilitate the reaction. This method can lead to higher reaction rates, improved yields, and simpler product purification, as the need for solvent removal is eliminated. For instance, the 'one-pot' three-component reaction of 2-formylbenzoic acid (a related precursor) with primary amines and dimethyl phosphite (B83602) has been successfully conducted under solvent- and catalyst-free conditions to produce isoindolin-1-one-3-phosphonates in excellent yields. researchgate.net Microwave-assisted methods have also been developed for related syntheses, further promoting efficiency under solventless conditions. researchgate.net

When a solvent is necessary, the focus shifts to low-environmental-impact alternatives. These "green" solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. Examples include water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents. For example, an organic solvent-free Baeyer–Villiger oxidation has been demonstrated using hydrogen peroxide, showcasing a greener alternative to traditional methods that often rely on hazardous solvents. nih.gov While specific research detailing the synthesis of this compound using these exact systems is not prominent, these methodologies represent the current direction of chemical synthesis to enhance sustainability. nih.goveurekalert.org

Utilization of Heterogeneous Catalysis and Recoverable Catalysts

Modern synthetic strategies emphasize the use of heterogeneous catalysts and recoverable catalytic systems to improve the sustainability and economic viability of chemical processes. Unlike homogeneous catalysts, which exist in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture). This distinction offers significant advantages, primarily the ease of separation of the catalyst from the reaction mixture by simple filtration.

The benefits of this approach include:

Simplified Purification: Eliminates the need for complex separation techniques like chromatography, reducing solvent use and waste generation.

Process Efficiency: Heterogeneous systems are well-suited for continuous flow reactors, which can offer better control, higher throughput, and improved safety compared to batch processes.

While many traditional syntheses of benzoic acid derivatives may employ homogeneous catalysts, such as Lewis acids in Friedel-Crafts acylation reactions google.com, the principles of green chemistry drive the search for solid acid catalysts, supported metal catalysts, or functionalized polymers that can perform the same transformations. Although specific applications of heterogeneous catalysts for the synthesis of this compound are not extensively documented in available research, this remains a critical area for process optimization in line with modern industrial standards.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal reaction would have a 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts. Reactions such as additions and rearrangements often exhibit high atom economy. primescholars.comnwnu.edu.cn In contrast, substitution and elimination reactions inherently generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

Optimizing reaction efficiency goes beyond theoretical atom economy and involves the systematic study of reaction parameters to maximize product yield and minimize reaction time and energy consumption. For reactions involving precursors like 2-formylbenzoic acid, optimization is a critical step. researchgate.net Key variables that are typically investigated include the choice of solvent, the type and amount of base or catalyst, reaction temperature, and duration. researchgate.net

A study on the synthesis of isocoumarin (B1212949) from 2-formylbenzoic acid demonstrated a systematic optimization process. The effects of different bases, solvents, and temperatures were evaluated to maximize the yield of the desired product. researchgate.net This type of methodical approach is directly applicable to the synthesis of this compound to ensure the process is as efficient and resource-friendly as possible.

Table 1: Parameters for Reaction Optimization This table is based on optimization strategies for a related precursor, 2-formylbenzoic acid, illustrating a general approach.

ParameterVariables InvestigatedPurpose
Solvent Acetone, Ethanol (B145695), Water, Solvent-freeTo determine the medium that best facilitates the reaction while considering environmental impact.
Catalyst/Base Triethylamine (TEA), Potassium CarbonateTo find the most effective catalyst for promoting the reaction with minimal side products.
Temperature 120°C to 200°CTo identify the optimal energy input for maximizing reaction rate without causing product degradation.
Time 15 min to 60 minTo find the shortest possible reaction time that achieves maximum conversion, saving energy and resources.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, determining metabolic pathways, and acting as tracers in imaging techniques. The synthesis of this compound containing isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), Deuterium (B1214612) (²H or D), or Fluorine-18 (¹⁸F) allows researchers to track the molecule through complex biological or chemical systems.

Several strategies can be employed for isotopic labeling:

Carbon Labeling (¹³C or ¹⁴C): A common approach for labeling a benzoic acid derivative involves starting with a commercially available labeled precursor. For example, a ¹⁴C label could be introduced into the carboxyl group via a multi-step synthesis starting from a simple labeled building block like diethyl [¹⁴C₁,₂]oxalate. researchgate.net Alternatively, the formyl group could be labeled using a synthon derived from labeled methanol (B129727) ([¹³C]MeOH). nih.gov

Deuterium Labeling (²H): Deuterium can be introduced at specific positions on the aromatic ring or side chains. Methods for this include microwave-enhanced decarboxylation of aromatic carboxylic acids in the presence of a deuterium source or quenching a specific organometallic intermediate with heavy water (D₂O). researchgate.net

Fluorine-18 (¹⁸F) Labeling: The presence of a fluorine atom in the molecule makes it a candidate for labeling with the positron-emitting isotope ¹⁸F (half-life ~110 minutes). [¹⁸F]-labeled molecules are crucial for Positron Emission Tomography (PET) imaging. The synthesis of radiolabeled analogs, such as 4-[¹⁸F]fluorobenzoic acid and 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, has been developed for acylating peptides and other biomolecules, demonstrating the feasibility of incorporating ¹⁸F into a fluorobenzoic acid structure. sigmaaldrich.comarkat-usa.org The synthesis would involve a rapid nucleophilic fluorination reaction late in the synthetic sequence due to the short half-life of the isotope.

These labeling studies are critical for understanding how this compound or its derivatives interact within a chemical or biological system, providing insights that are unobtainable through other methods.

Reactivity, Reaction Mechanisms, and Mechanistic Elucidation

Reactivity of the Aldehyde Group in 3-Fluoro-2-formylbenzoic Acid.

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. Its reactivity in this compound is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the fluorine atom, which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

Nucleophilic addition is a fundamental reaction of aldehydes. nih.gov The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.org

Aldol (B89426) Reaction : The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. For this compound, which lacks α-hydrogens, it can only act as the electrophilic partner in a crossed-aldol condensation. For instance, in a study involving the closely related 2-formylbenzoic acid, it was reacted with dihydrolevoglucosenone in the presence of a base catalyst like piperidine (B6355638) to form exo-cyclic enones. wilkes.edu This reaction demonstrates the capability of the formyl group in formylbenzoic acids to participate in aldol-type condensations. The reaction proceeds by the enolate of one carbonyl compound attacking the aldehyde of another, forming a β-hydroxy carbonyl compound, which may subsequently dehydrate.

Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.org The reaction mechanism is thought to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. organic-chemistry.org While specific studies on this compound are not detailed, its aldehyde group is expected to readily undergo olefination. The stereochemical outcome—whether the (E) or (Z)-alkene is formed—depends on the stability of the ylide used. organic-chemistry.org

Cyanohydrin Formation : The addition of a cyanide ion (from sources like KCN or NaCN with acid, or HCN with a catalytic base) to an aldehyde yields a cyanohydrin. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic attack of the cyanide anion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.orgopenstax.org This reaction is reversible, and the equilibrium generally favors the cyanohydrin product. openstax.org Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. chemistrysteps.comopenstax.orgyoutube.com

Table 1: Overview of Nucleophilic Addition Reactions

Reaction Nucleophile Intermediate Product Type
Aldol Enolate β-hydroxy aldehyde β-hydroxy aldehyde or α,β-unsaturated aldehyde
Wittig Phosphonium Ylide Oxaphosphetane Alkene
Cyanohydrin Cyanide ion (CN⁻) Tetrahedral Alkoxide α-hydroxynitrile (Cyanohydrin)

The aldehyde group is readily oxidized to a carboxylic acid. The oxidation of this compound would result in the formation of 3-fluoro-1,2-benzenedicarboxylic acid (3-fluorophthalic acid). Common oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid. For example, the oxidation of naphthalene (B1677914) with alkaline potassium permanganate has been reported to yield 2-formylbenzoic acid, which itself can be further oxidized. wikipedia.org Similarly, processes have been developed where 4-formylbenzoic acid is oxidized to terephthalic acid in solution. researchgate.net These methods illustrate established pathways for the oxidation of the formyl group on a benzoic acid scaffold.

The aldehyde group can be reduced to a primary alcohol or, under more vigorous conditions, to a methyl group (alkane).

Reduction to Alcohols : Complex metal hydrides are standard reagents for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces aldehydes to primary alcohols. commonorganicchemistry.commasterorganicchemistry.com It is generally chemoselective, leaving less reactive functional groups like carboxylic acids and esters untouched under normal conditions. commonorganicchemistry.commasterorganicchemistry.com Therefore, treating this compound with NaBH₄ would selectively reduce the aldehyde, yielding 3-Fluoro-2-(hydroxymethyl)benzoic acid.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. ic.ac.uk It will reduce aldehydes, ketones, carboxylic acids, and esters to alcohols. masterorganicchemistry.comlibretexts.org When applied to this compound, LiAlH₄ would reduce both the aldehyde and the carboxylic acid groups, resulting in 3-fluoro-1,2-benzenedimethanol. masterorganicchemistry.compearson.com

Reduction to Alkanes : Complete reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions, although these conditions may affect other functional groups on the molecule.

The aldehyde group readily undergoes condensation reactions with nucleophiles, typically involving the formation of a carbon-heteroatom double bond and the elimination of a water molecule.

Schiff Base Formation : Primary amines react with aldehydes to form imines, also known as Schiff bases (R₂C=NR'). nih.gov The reaction involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. nih.gov Studies on the related 2-formylphenylboronic acid have shown it readily forms stable imines with various amines. rsc.orgresearchgate.net This reactivity is shared by 2-formylbenzoic acid, which participates in multi-component reactions with primary amines to form heterocyclic systems like isoindolinones. wikipedia.orgresearchgate.net This indicates the formyl group of this compound is highly susceptible to condensation with primary amines.

Acetal (B89532) Formation : In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form an acetal, which has two ether groups attached to the same carbon. This reaction is crucial for protecting the aldehyde group. libretexts.orglibretexts.org Since this compound possesses two functional groups that can react with certain strong reagents (like LiAlH₄), converting the aldehyde to an acetal allows for selective reactions at the carboxylic acid site. chemistrysteps.com The acetal is stable in neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid, making it an excellent protecting group. libretexts.orglibretexts.orgyoutube.com Cyclic acetals, formed using a diol like ethylene (B1197577) glycol, are particularly common.

Table 2: Summary of Aldehyde Condensation and Protection

Reaction Reagent Key Feature Product
Schiff Base Formation Primary Amine (R-NH₂) Forms C=N double bond Imine (Schiff Base)
Acetal Formation Alcohol (R-OH) + Acid Catalyst Forms a di-ether; used as a protecting group Acetal

Reactivity of the Carboxylic Acid Group in this compound.

The carboxylic acid group is less electrophilic than the aldehyde but undergoes its own characteristic reactions, primarily nucleophilic acyl substitution.

Esterification : The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comtcu.edu The reaction is an equilibrium process, and using the alcohol as the solvent helps drive it towards the product. masterorganicchemistry.com However, the esterification of 2-formylbenzoic acid can be challenging. Attempts to form an ester using thionyl chloride to create an acyl chloride intermediate were reported to be unsuccessful, possibly due to intramolecular reactions involving the adjacent aldehyde group. researchgate.net This suggests that direct esterification of this compound might require specific conditions or activating agents that are compatible with the formyl group.

Amidation : Direct condensation of a carboxylic acid and an amine to form an amide is difficult because the basic amine deprotonates the acid to form an unreactive salt. nih.gov Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others, often in the presence of an additive like HOBt. fishersci.co.uknih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile. fishersci.co.uk This method is widely used for forming amide bonds and would be the expected pathway for the amidation of this compound. researchgate.net

Decarboxylation Reactions and Their Mechanisms

The decarboxylation of aromatic carboxylic acids, such as this compound, is a challenging chemical transformation that typically requires harsh conditions. Unlike β-keto acids or malonic acids, which undergo facile decarboxylation through a cyclic six-membered transition state upon gentle heating, simple aromatic carboxylic acids lack a low-energy pathway for the elimination of carbon dioxide. youtube.commasterorganicchemistry.com The direct cleavage of the sp² C-C bond between the aromatic ring and the carboxyl group is energetically unfavorable.

For decarboxylation to occur, the reaction is often facilitated by high temperatures or the presence of catalysts. The mechanism for the uncatalyzed thermal decarboxylation of benzoic acid derivatives is thought to proceed through a bimolecular or termolecular process, though specific mechanistic details for this compound are not extensively documented.

The presence of the ortho-formyl group may influence the reaction pathway. In some ortho-substituted benzoic acids, the substituent can participate in the reaction mechanism, altering the transition state and potentially lowering the activation energy compared to the unsubstituted acid. researchgate.net For instance, studies on salicylic (B10762653) acid have identified a keto-like intermediate, demonstrating a change in the reaction mechanism due to the ortho-hydroxyl group's participation. researchgate.net While the formyl group in this compound does not possess a labile proton like a hydroxyl group, its electronic and steric presence could still affect the stability of the transition state for C-C bond cleavage.

Catalytic methods, such as those employing copper salts or strong acids, can promote decarboxylation by stabilizing the intermediate species formed upon CO₂ loss. For example, proton-catalyzed decarboxylation can occur where the carboxyl group is protonated, facilitating the departure of CO₂. researchgate.net

Formation of Anhydrides and Acyl Halides

This compound can be converted into more reactive carboxylic acid derivatives, such as acyl halides and anhydrides, through standard synthetic methodologies. These derivatives serve as important intermediates in organic synthesis.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are the most reactive derivatives of carboxylic acids and are synthesized by replacing the -OH group of the carboxyl function with a halogen. pressbooks.pub This is typically achieved by treating this compound with an inorganic acid halide. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). pressbooks.pub

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. The mechanism involves a nucleophilic acyl substitution pathway where the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent loss of HCl and SO₂ to form the acyl chloride.

Anhydride (B1165640) Formation: Acid anhydrides can be prepared from this compound through several routes. A common laboratory method involves the reaction of an acyl halide with a carboxylate salt. masterorganicchemistry.comlibretexts.orgkhanacademy.org For instance, 3-fluoro-2-formylbenzoyl chloride can be reacted with the sodium salt of this compound to produce the corresponding symmetric anhydride.

Alternatively, a mixed anhydride can be formed by reacting this compound with another acyl chloride, such as acetyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.pub Symmetrical anhydrides can also be synthesized from mixed anhydrides via reactive distillation, which separates the desired symmetrical anhydride based on boiling point differences. google.com

Influence of the Fluoro Substituent on Aromatic Reactivity and Selectivity

The reactivity of the aromatic ring in this compound is significantly modulated by the electronic and steric properties of its three substituents: the fluoro, formyl, and carboxyl groups.

Electronic Effects (Inductive and Resonance) on Electrophilic and Nucleophilic Aromatic Substitution

The substituents on the benzene (B151609) ring govern its reactivity towards electrophilic and nucleophilic attack by influencing the ring's electron density through inductive and resonance effects.

Formyl and Carboxyl Groups: Both the formyl (-CHO) and carboxylic acid (-COOH) groups are strongly deactivating substituents. They withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects. minia.edu.eglibretexts.org This significant reduction in electron density makes electrophilic aromatic substitution difficult and directs incoming electrophiles to the meta position relative to themselves. libretexts.org

In this compound, the cumulative effect of these three deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic substitution. Any potential electrophilic attack would be directed by the complex interplay of these groups. The fluorine directs ortho/para, while the formyl and carboxyl groups direct meta.

Conversely, the highly electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at an appropriate position.

SubstituentInductive EffectResonance EffectOverall Effect on Reactivity (EAS)Directing Influence (EAS)
-F (Fluoro)-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-CHO (Formyl)-I (Withdrawing)-R (Withdrawing)Strongly DeactivatingMeta
-COOH (Carboxyl)-I (Withdrawing)-R (Withdrawing)Strongly DeactivatingMeta

Stereoelectronic and Steric Effects on Conformation and Reactivity

The presence of substituents in positions ortho to each other and to the carboxylic acid group introduces significant steric and stereoelectronic interactions, collectively known as the "ortho effect." libretexts.orgkhanacademy.org In this compound, the formyl group is ortho to the carboxylic acid.

This proximity leads to steric hindrance, which can force the carboxyl group to twist out of the plane of the benzene ring. youtube.com This disruption of coplanarity is termed steric inhibition of resonance (SIR). youtube.comrsc.org When the carboxyl group is not in the same plane as the ring, the resonance interaction between the carboxyl group's π-system and the aromatic π-system is diminished. rsc.org

This has a profound impact on the molecule's properties, particularly its acidity. The ortho effect, regardless of whether the substituent is electron-donating or withdrawing, almost always increases the acidity of a benzoic acid derivative compared to its meta and para isomers. libretexts.org This is because the steric clash destabilizes the neutral acid molecule by disrupting resonance. Upon deprotonation to form the carboxylate anion, some of this steric strain may be relieved, and the resonance stabilization is primarily within the -COO⁻ group itself. The prevention of resonance with the ring makes the carboxylate anion more stable relative to the starting acid, thus increasing acidity. youtube.com

Mechanistic Studies of Reactions Involving this compound as a Substrate or Reagent

While specific mechanistic studies focusing exclusively on this compound are not widely published, the reaction mechanisms can be inferred from studies on similarly substituted aromatic compounds.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involves identifying transient species such as intermediates and the highest energy points along the reaction coordinate, known as transition states.

Nucleophilic Acyl Substitution: In reactions like the formation of acyl chlorides or anhydrides, the mechanism proceeds through a tetrahedral intermediate . For example, when this compound reacts with thionyl chloride, the carbonyl oxygen attacks the sulfur atom. A subsequent attack by the chloride ion on the carbonyl carbon leads to a transient tetrahedral intermediate. The stability of this intermediate and the subsequent transition state for the collapse of this intermediate to products (reforming the carbonyl double bond and expelling the leaving group) dictates the reaction rate.

Electrophilic Aromatic Substitution: If this highly deactivated ring were to undergo electrophilic substitution, the mechanism would involve the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex . The attack of an electrophile on the aromatic ring breaks the aromaticity temporarily. The stability of this intermediate is crucial. For this compound, the three electron-withdrawing groups would significantly destabilize this positively charged intermediate, making its formation highly unfavorable and thus slowing the reaction rate dramatically. The transition state leading to this intermediate would be correspondingly high in energy.

Ortho-Substituent Participation: As noted in decarboxylation studies of other ortho-substituted benzoic acids, the ortho-formyl group could potentially participate in reactions, leading to unique intermediates. researchgate.net For example, intramolecular reactions could lead to cyclic intermediates. The formyl group's carbonyl carbon is an electrophilic site, and the carboxyl group is a nucleophile, which could potentially interact under certain conditions, leading to intermediates like a lactol, although this is speculative without direct experimental or computational evidence for this specific molecule. Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for characterizing the structures and energies of such transient species. rsc.org

Kinetic and Thermodynamic Considerations

A comprehensive understanding of the kinetic and thermodynamic parameters associated with reactions of this compound is crucial for predicting its behavior and optimizing reaction conditions. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the current literature, a qualitative and semi-quantitative analysis can be made by considering the electronic and steric effects of its substituents and by drawing parallels with related compounds.

The fluorine atom at the meta-position relative to the carboxylic acid and ortho to the formyl group influences the acidity of the carboxylic acid and the reactivity of the aldehyde. The electron-withdrawing nature of fluorine is expected to increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. Thermodynamic properties of halobenzoic acids have been a subject of critical evaluation, providing a basis for understanding the stability of such compounds. nist.gov

In reactions involving the aldehyde group, such as nucleophilic additions, the fluorine atom's electron-withdrawing effect, transmitted through the aromatic ring, would likely enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction (a kinetic effect). The transition state for such addition reactions would be stabilized by this electronic effect.

Table 1: Predicted Influence of Substituents on Kinetic and Thermodynamic Parameters of Reactions at the Aldehyde and Carboxylic Acid Groups of this compound

Functional GroupReaction TypeSubstituent Effect (Fluorine)Predicted Kinetic EffectPredicted Thermodynamic Effect
Carboxylic AcidDeprotonationElectron-withdrawingIncreased rate of proton transferIncreased acidity (lower pKa)
AldehydeNucleophilic AdditionElectron-withdrawingIncreased rate of additionMore stable addition product

This table is based on established principles of physical organic chemistry, as specific experimental data for this compound is not available.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic composition affects the rate of a chemical reaction. wikipedia.org Although no specific KIE studies have been reported for this compound, we can anticipate the types of KIE that would be observed in its characteristic reactions based on studies of similar compounds.

For reactions involving the cleavage of the C-H bond of the aldehyde group, such as in oxidation reactions, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if this bond is broken in the rate-determining step. The magnitude of the KIE would provide insight into the transition state geometry.

In nucleophilic additions to the aldehyde, a secondary deuterium KIE could be observed. If the aldehydic hydrogen is replaced with deuterium, a small inverse KIE (kH/kD < 1) might be observed due to the change in hybridization of the carbonyl carbon from sp2 to sp3 in the transition state. Conversely, if a nucleophile is attacking and the reaction is studied in H2O versus D2O, a solvent isotope effect could provide information about the role of proton transfer in the mechanism.

Table 2: Expected Kinetic Isotope Effects in Reactions of this compound

Reaction TypeIsotopic SubstitutionExpected KIE TypePredicted kH/kDMechanistic Insight
Aldehyde OxidationC-H vs. C-DPrimary> 1C-H bond cleavage in the rate-determining step
Nucleophilic Addition to AldehydeAldehydic H vs. DSecondary< 1Change in hybridization at the carbonyl carbon
Reactions involving Carboxylic Acid ProtonO-H vs. O-DPrimary> 1Proton transfer in the rate-determining step

This table is predictive and based on general principles of KIE studies, as direct experimental data for this compound is not available in the reviewed literature.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the carboxylic acid, the aldehyde, and the aromatic ring—raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, reducing agents can be chosen to selectively reduce the aldehyde in the presence of the carboxylic acid (e.g., NaBH4 under controlled conditions) or to reduce both functional groups (e.g., LiAlH4). Similarly, the carboxylic acid can be selectively esterified without affecting the aldehyde group under appropriate acidic conditions.

Regioselectivity is particularly relevant in electrophilic aromatic substitution reactions. The directing effects of the existing substituents determine the position of the incoming electrophile. The formyl and carboxyl groups are both deactivating and meta-directing. The fluorine atom is deactivating but ortho-, para-directing. The combined influence of these groups on the regioselectivity of further substitution is complex. A study on the regioselective nitration of 3-fluoro-2-substituted benzoic acids has shown that the position of nitration is highly dependent on the nature of the substituent at the 2-position. ossila.com For a related compound, 3-fluoro-2-methylbenzoic acid, nitration reportedly occurs at the 4- and 6-positions. ossila.com Given that the formyl group is also deactivating, a similar outcome might be anticipated for this compound, with the regioselectivity being a delicate balance of electronic and steric factors.

Table 3: Predicted Chemo- and Regioselectivity in Reactions of this compound

Reaction TypeReagent/ConditionsPredicted ChemoselectivityPredicted Regioselectivity (for Aromatic Substitution)
ReductionNaBH4Aldehyde > Carboxylic AcidN/A
EsterificationCH3OH, H+Carboxylic Acid > AldehydeN/A
Electrophilic Aromatic Substitution (e.g., Nitration)HNO3/H2SO4Aromatic RingSubstitution likely at the 4- and/or 6-positions

This table is based on established reactivity principles and data from closely related compounds.

Derivatization and Functionalization Strategies

Synthesis of Esters, Amides, and Hydrazides of 3-Fluoro-2-formylbenzoic Acid

The carboxylic acid moiety of this compound is readily converted into its corresponding esters, amides, and hydrazides through standard organic synthesis methods. These derivatives serve as important intermediates for further molecular elaboration.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. A facile method for activating hydroxy-substituted carboxylic acids involves using benzotriazole (B28993) chemistry, which can produce high yields of aromatic esters under neutral microwave conditions or by using nucleophilic alkoxides. nih.gov

Amides: Amide synthesis involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to facilitate the reaction, as direct reaction with amines requires high temperatures. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another approach is the conversion of the carboxylic acid to an acyl chloride or an N-acylbenzotriazole intermediate, which then readily reacts with an amine. nih.gov Efficient, catalyst-free methods have also been developed, such as the direct amidation of esters with sodium amidoboranes, which can produce primary and secondary amides in quantitative yields at room temperature. nih.gov

Hydrazides: Hydrazides are typically synthesized from the corresponding esters. The methyl or ethyl ester of this compound can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) to yield the corresponding acid hydrazide. nih.gov Peptide hydrazides can also serve as precursors for synthesizing peptide acids and amides through late-stage diversification strategies involving oxidation or azidation followed by ammonolysis or a Staudinger reaction. explorationpub.com

The table below summarizes common synthetic routes for these derivatives.

DerivativeReagentsMethod
Ester Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄)Fischer Esterification
1. SOCl₂ or (COCl)₂ 2. Alcohol (ROH)Acyl Chloride Formation
Amide Amine (RNH₂), Coupling Agent (e.g., EDC)Amide Coupling
1. SOCl₂ 2. Amine (RNH₂)Acyl Chloride Formation
Hydrazide Ester (e.g., Methyl ester), Hydrazine Hydrate (N₂H₄·H₂O)Hydrazinolysis

Transformations of the Formyl Group: Reduction to Alcohol or Methyl, Oxidation to Carboxylic Acid

The aldehyde (formyl) group in this compound is a key site for chemical transformations, allowing for its selective reduction or oxidation.

Reduction to Alcohol: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), yielding 3-fluoro-2-(hydroxymethyl)benzoic acid. This transformation can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More selective methods, such as using 2-propanol over basic alumina, have been shown to effectively reduce aldehydic carbonyl groups in the presence of other reducible functionalities. uchile.cl

Reduction to Methyl: Complete reduction of the formyl group to a methyl group can be accomplished through methods like the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These methods convert the formyl group into a methyl group, yielding 3-fluoro-2-methylbenzoic acid.

Oxidation to Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid group, transforming this compound into 3-fluorophthalic acid. This oxidation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O).

The following table outlines these transformations.

TransformationProduct Functional GroupReagentsProduct Name
Reduction Alcohol (-CH₂OH)NaBH₄3-Fluoro-2-(hydroxymethyl)benzoic acid
Reduction Methyl (-CH₃)Zn(Hg), HCl3-Fluoro-2-methylbenzoic acid
Oxidation Carboxylic Acid (-COOH)KMnO₄ or H₂CrO₄3-Fluorophthalic acid

Ring Functionalization: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation) and its Regioselectivity

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene (B151609) ring of this compound. minia.edu.eguci.edu The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fluorine atom, the formyl group, and the carboxylic acid group.

Fluoro Group (-F): An ortho, para-director and a deactivator.

Formyl Group (-CHO): A meta-director and a strong deactivator.

Carboxylic Acid Group (-COOH): A meta-director and a strong deactivator.

The combined influence of these groups dictates the position of incoming electrophiles. The fluorine at C-3 directs towards C-4 and C-6. The formyl group at C-2 directs towards C-4 and C-6. The carboxylic acid at C-1 directs towards C-5. The strong deactivating nature of the formyl and carboxyl groups makes the ring less reactive towards electrophilic attack. However, substitution is still possible under forcing conditions. The C-4 and C-6 positions are electronically favored due to the directing effects of both the ortho-formyl and para-fluoro groups. Studies on the nitration of similar 3-fluoro-2-substituted benzoic acids have shown excellent regioselectivity, with the nitro group being introduced at the C-6 position. researchgate.net This outcome can be rationalized by considering the electronic effects and steric hindrance within the molecule. researchgate.net

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group, likely at the C-6 position to yield 3-fluoro-6-nitro-2-formylbenzoic acid. researchgate.netHalogenation: Introduction of a halogen (e.g., -Br or -Cl) can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. The substitution is expected to occur preferentially at the C-6 position. Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group, also anticipated to substitute at the C-6 position.

Nucleophilic Aromatic Substitution on the Fluorinated Ring (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In this compound, the fluorine atom can act as a leaving group. The ring is activated towards nucleophilic attack by the presence of the ortho-formyl group and the meta-carboxylic acid group, both of which are electron-withdrawing. The ortho-formyl group is particularly effective at stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond. masterorganicchemistry.comyoutube.com Consequently, the fluorine atom in this compound can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, to introduce new functional groups at the C-3 position.

Cyclization Reactions to Form Heterocyclic Systems Utilizing the ortho-Formyl and Carboxylic Acid Groups

The ortho positioning of the formyl and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Phthalides: Also known as isobenzofuranones, phthalides are an important class of lactones. nih.govconicet.gov.ar They can be synthesized from 2-formylbenzoic acid derivatives through various routes. One common method involves the reduction of the aldehyde to an alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization). A concise and efficient one-pot cascade reaction strategy for synthesizing 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids in glycerol (B35011) has also been developed. nih.govnih.gov These methods can be applied to this compound to produce fluorine-substituted phthalides.

Isoindolinones: This structural motif is present in many biologically active molecules. The synthesis of isoindolinones from 2-formylbenzoic acid typically involves a condensation reaction with a primary amine. thieme-connect.combeilstein-journals.orgnih.gov The reaction proceeds through the formation of an imine intermediate between the formyl group and the amine, which then undergoes a cyclization reaction with the carboxylic acid group to form the five-membered lactam ring of the isoindolinone. This versatile reaction allows for the incorporation of a wide range of substituents on the nitrogen atom, depending on the amine used. rhhz.net

Quinazolines: Quinazoline derivatives can be synthesized using this compound as a building block in multi-component reactions. For instance, the reaction of 2-formylbenzoic acid with N'-aryl-2-aminobenzohydrazides, catalyzed by iodine in an ionic liquid, can produce dihydroisoindolo[2,1-a]quinazoline-5,11-diones. mdpi.com This strategy provides a pathway to complex, fluorine-substituted quinazoline-based heterocyclic systems.

Benzimidazoles: The synthesis of benzimidazoles generally involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. organic-chemistry.orgsemanticscholar.orgsemanticscholar.org Using this compound, the formyl group can react with one of the amino groups of an o-phenylenediamine to form an imine, which then cyclizes by attacking the second amino group to form the imidazole (B134444) ring. The presence of the carboxylic acid group could potentially lead to further reactions or require protection depending on the specific reaction conditions employed.

Formation of Poly-functionalized Derivatives for Library Synthesis

The strategic derivatization of this compound is a key approach in the generation of diverse molecular libraries for high-throughput screening and drug discovery. The presence of both an aldehyde and a carboxylic acid group on the same aromatic ring makes this compound an ideal substrate for multicomponent reactions (MCRs), which are powerful tools for rapidly assembling complex molecules in a single step. Notably, the Ugi and Passerini reactions are particularly well-suited for this purpose, enabling the creation of large libraries of poly-functionalized derivatives.

The Ugi four-center, three-component reaction (Ugi-4C-3CR) stands out as a highly efficient method for the synthesis of diverse compound libraries from 2-formylbenzoic acid and its derivatives. rsc.orgnih.govnih.gov This reaction typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govnih.gov In the case of this compound, the intramolecular nature of the aldehyde and carboxylic acid functionalities leads to the formation of a core heterocyclic scaffold, which can be further diversified.

The reaction proceeds through the initial formation of an imine from the amine and the aldehyde group of this compound. This is followed by the nucleophilic attack of the isocyanide, creating a reactive nitrilium intermediate. The intramolecular attack by the carboxylate group then leads to the formation of a stable heterocyclic product, typically an isoindolinone. rsc.orgnih.gov The power of this strategy for library synthesis lies in the ability to introduce diversity at multiple points by simply varying the amine and isocyanide inputs.

A wide array of primary amines and isocyanides can be employed in the Ugi reaction with this compound, each introducing unique structural and functional features into the final product. This combinatorial approach allows for the rapid generation of a large and diverse library of poly-functionalized isoindolinone derivatives from a single starting scaffold.

To illustrate the potential for library synthesis, the following table outlines a virtual library of isoindolinone derivatives that could be generated from this compound using a selection of commercially available amines and isocyanides.

Table 1: Virtual Library of Poly-functionalized Isoindolinone Derivatives via Ugi Reaction

Entry Amine Component Isocyanide Component Resulting Substituents on Isoindolinone Core
1 Aniline (B41778) tert-Butyl isocyanide N-phenyl, C-tert-butylamide
2 Benzylamine Cyclohexyl isocyanide N-benzyl, C-cyclohexylamide
3 Methylamine Ethyl isocyanoacetate N-methyl, C-(ethoxycarbonyl)methylamide
4 p-Methoxyaniline Benzyl isocyanide N-(4-methoxyphenyl), C-benzylamide

Similarly, the Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, can be adapted for the derivatization of this compound. researchgate.netnih.govmdpi.com While the classic Passerini reaction yields α-acyloxy amides, the intramolecular nature of the functional groups in this compound would likely lead to the formation of related heterocyclic structures. The variation in the isocyanide component allows for the introduction of diverse side chains, further expanding the chemical space of the resulting library.

The strategic application of these multicomponent reactions to this compound provides an efficient and versatile platform for the synthesis of large and diverse libraries of poly-functionalized molecules. These libraries are invaluable resources for the discovery of new bioactive compounds with potential applications in medicinal chemistry and materials science.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Fluoro-2-formylbenzoic acid. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides a detailed map of the molecular framework.

One-dimensional NMR analysis provides fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its four unique protons. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The aldehyde proton (-CHO) is also expected in the downfield region, usually between 9 and 10 ppm. The three aromatic protons will resonate in the 7-8.5 ppm range, with their exact shifts and splitting patterns dictated by the electronic effects of the substituents and their coupling to each other and to the fluorine atom. mit.edudocbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing far downfield (typically 160-190 ppm for the acid and >190 ppm for the aldehyde). docbrown.inforesearchgate.net The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically exceeding 200 Hz. oregonstate.edu The remaining aromatic carbons will appear in the 110-140 ppm range, with their chemical shifts influenced by the attached functional groups.

¹⁹F NMR Spectroscopy : As a monofluorinated compound, the ¹⁹F NMR spectrum provides a highly sensitive probe into the molecule's structure. researchgate.net It is expected to show a single resonance. This signal will be split into a multiplet due to coupling with adjacent protons on the aromatic ring, primarily the proton at the C4 position (meta coupling, ⁴JHF) and the proton at the C2 position (ortho coupling, ³JHF). Data for similar compounds like 2-fluoro-3-methylbenzoic acid show ¹⁹F chemical shifts around -114 to -115 ppm. arkat-usa.org

Table 1: Predicted 1D NMR Data for this compound Note: The following values are predictions based on general principles and data from structurally similar compounds. Actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹H
-COOH> 10br s-
-CHO9.5 - 10.5s (or d)⁴JHH (small)
Ar-H7.5 - 8.5mJHH, JHF
¹³C
-C OOH165 - 175s-
-C HO190 - 200d¹JCH
C -F155 - 165d¹JCF > 200
Ar-C115 - 140mJCC, JCF
¹⁹F
Ar-F-110 to -130mJFH

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal cross-peaks between the adjacent protons on the aromatic ring, confirming their connectivity. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the aldehyde proton to the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between nuclei that are close in space, regardless of whether they are bonded. In a relatively planar molecule like this, NOESY can confirm the proximity of substituents. For instance, a cross-peak between the aldehyde proton and the proton at C6 would help to establish the preferred conformation of the formyl group relative to the ring.

The formyl and carboxylic acid groups are not static and can rotate around their single bonds to the aromatic ring. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. At low temperatures, this rotation may become slow on the NMR timescale, potentially allowing for the observation of distinct signals for different rotational isomers (rotamers). As the temperature increases, these signals would broaden and eventually merge into a single averaged signal. By analyzing the shape of these signals at different temperatures, the energy barrier for rotation can be calculated, providing valuable information about the molecule's flexibility and the potential for intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the aldehyde's oxygen.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and structural details based on its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. lcms.cz For this compound, HRMS would confirm its molecular formula as C₈H₅FO₃ by matching the experimentally measured mass to the calculated exact mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₅FO₃
Calculated Exact Mass168.0172
Observed Ion [M+H]⁺ (Positive Mode)169.0250
Observed Ion [M-H]⁻ (Negative Mode)167.0094

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation of a selected precursor ion (typically the molecular ion). ncsu.edu The resulting product ions create a characteristic fragmentation pattern that acts as a structural fingerprint.

For this compound, common fragmentation pathways would likely involve the neutral loss of small molecules from the molecular ion:

Loss of H₂O (18 Da) : A common fragmentation for carboxylic acids.

Loss of CO (28 Da) : Loss of carbon monoxide from either the formyl or carboxyl group.

Loss of CHO (29 Da) : Cleavage of the formyl group.

Loss of COOH (45 Da) : Cleavage of the carboxylic acid group.

Loss of CO₂ (44 Da) : Decarboxylation is a very common fragmentation pathway for benzoic acid derivatives. researchgate.netdocbrown.info

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, confirming the presence and positions of the fluoro, formyl, and carboxylic acid functional groups. For example, the observation of a prominent ion at m/z 123 ([M-COOH]⁺) followed by a loss of CO to give an ion at m/z 95 would strongly support the proposed structure. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of benzoic acid derivatives, derivatization is often necessary to increase volatility and thermal stability. A common approach involves converting the carboxylic acid to its methyl ester, for example, by using BF3·MeOH. nih.gov The sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for identification based on the fragmentation pattern. This technique is highly effective for identifying and quantifying volatile impurities that may be present in a sample of this compound. jddtonline.info The retention time from the GC provides one level of identification, while the mass spectrum offers a molecular fingerprint, confirming the identity of the compound and its potential byproducts. jddtonline.infogcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for analyzing this compound without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the compound from non-volatile impurities. The eluent from the HPLC column is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is gentle and effective for polar molecules. LC-MS/MS (tandem mass spectrometry) can provide even greater specificity and sensitivity, making it possible to detect and quantify trace-level impurities. researchgate.net This is crucial for purity assessment. Furthermore, LC-MS is an invaluable tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of this compound and any side products, enabling precise optimization of reaction conditions. researchgate.netthieme.de

TechniqueSample PreparationInformation ObtainedApplication for this compound
GC-MS Derivatization (e.g., methylation) to increase volatility. nih.govRetention time, molecular weight, and fragmentation pattern.Purity assessment for volatile impurities, confirmation of structure.
LC-MS Direct injection of a solution (e.g., in ethanol (B145695) or mobile phase). Retention time, molecular weight, and structural information from fragmentation (MS/MS). researchgate.netHigh-sensitivity purity assessment, reaction monitoring, quantification of non-volatile impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques for identifying the functional groups present in this compound and for analyzing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. vscht.cz The carboxylic acid O-H stretch appears as a very broad band in the 3300-2500 cm⁻¹ region, a hallmark of the hydrogen-bonded dimers common in carboxylic acids. researchgate.net The carbonyl (C=O) stretching vibrations of the carboxylic acid and the aldehyde (formyl) group are expected to produce strong, sharp peaks in the region of 1700 cm⁻¹. These peaks may be distinct or overlap, with the carboxylic acid C=O typically appearing around 1710-1680 cm⁻¹ in a dimeric state, and the aldehyde C=O appearing around 1700-1680 cm⁻¹ due to its conjugation with the aromatic ring. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. The C-F stretching vibration gives rise to a strong band typically found in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are visible in Raman, aromatic C=C ring stretching modes often produce stronger and sharper signals than in IR. The technique is particularly useful for studying molecular vibrations in the solid state and can provide insights into the crystal lattice vibrations. nih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental IR and Raman spectra to assign the observed vibrational modes accurately. researchgate.net

Table of Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 3300 - 2500 Broad, Strong
Aldehyde C-H stretch ~2850 and ~2750 Medium, Sharp
Aromatic Ring C-H stretch 3100 - 3000 Medium
Carboxylic Acid C=O stretch (dimer) 1710 - 1680 Strong, Sharp
Aldehyde C=O stretch 1700 - 1680 Strong, Sharp
Aromatic Ring C=C stretch 1600 - 1450 Medium to Strong
Carboxylic Acid O-H bend 1440 - 1395 Medium

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of this compound.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. wustl.edu The pattern of diffracted spots provides information about the crystal's unit cell dimensions and symmetry. The intensities of these spots are used to calculate an electron density map, from which the atomic structure of the molecule can be modeled and refined. nih.govnih.gov

Advanced Chromatographic Techniques for Separation and Purification

Advanced chromatographic techniques are indispensable for both the analysis and the purification of this compound, ensuring high purity for subsequent research and applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analyzing the purity of this compound and for purifying it on a larger scale (preparative HPLC). warwick.ac.uk

Analytical HPLC: For analytical purposes, reversed-phase HPLC is the most common method. ekb.egthermofisher.com A C18 (octadecylsilyl) column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile or methanol (B129727). Separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs strongly in the UV region. thermofisher.com This method provides quantitative data on the purity of the sample and can resolve closely related impurities. ekb.eg

Preparative HPLC: The principles of analytical HPLC can be scaled up for preparative purposes to isolate and purify larger quantities of this compound. warwick.ac.uklcms.cz This involves using larger columns with greater stationary phase capacity and higher mobile phase flow rates. waters.comnih.gov The goal is to inject a larger amount of the crude material and collect the fraction corresponding to the pure compound as it elutes from the column. nih.gov This is an effective, albeit often costly, method for obtaining highly pure material.

HPLC ModeObjectiveTypical ColumnKey Outcome
Analytical Quantify purity, identify impurities4.6 mm I.D. x 150/250 mm, C18, 3-5 µm particlesHigh-resolution separation, purity data (% area). ekb.eg
Preparative Isolate and purify compound>10 mm I.D., C18, 5-10 µm particlesHigh-purity compound in milligram to gram quantities. lcms.cz

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for certain separations, offering advantages in speed and environmental friendliness. americanpharmaceuticalreview.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol. nih.govyoutube.com

The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and quicker column equilibration compared to LC. americanpharmaceuticalreview.com SFC is considered a form of normal-phase chromatography and can offer different selectivity for separating isomers or closely related compounds that are difficult to resolve by reversed-phase HPLC. waters.com For challenging separations involving isomers or impurities of this compound, SFC could provide a more efficient and effective purification method. nih.gov Its "green" credentials, due to the reduction in organic solvent use, also make it an attractive technique. americanpharmaceuticalreview.com

Microwave Spectroscopy for High-Resolution Structural and Conformational Analysis

Microwave spectroscopy is a high-resolution gas-phase technique used to determine the precise geometric structure of molecules. utrgv.edu By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, from which a detailed molecular structure, including bond lengths and angles, can be derived. utrgv.edu

A study on the related compound, 3-fluorobenzoic acid, using a pulsed beam Fourier transform microwave spectrometer, successfully identified two different conformers in the gas phase. nih.gov This demonstrates the power of the technique to distinguish between subtle structural isomers. For this compound, microwave spectroscopy could be used to determine its preferred gas-phase conformation, investigating the relative orientation of the carboxylic acid and formyl groups. Such studies provide fundamental data on the intrinsic structural preferences of the molecule, free from the intermolecular forces present in the solid state. researchgate.net The detection of the homodimer of 3-fluorobenzoic acid in the gas phase also highlights the technique's ability to study intermolecular complexes. nih.gov

Rotational Constants for the Two Conformers of 3-Fluorobenzoic Acid nih.gov

Parameter Conformer 1 Conformer 2
A / MHz 3169.113(1) 3171.428(1)
B / MHz 1145.452(1) 1143.903(1)

Application As a Key Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Drug Candidates

The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated building blocks are therefore crucial in drug discovery and development. ossila.com 3-Fluoro-2-formylbenzoic acid serves as a prime example of such a precursor, offering multiple reactive sites for the construction of intricate molecular architectures found in modern therapeutics.

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. The synthesis of APIs is often a complex, multi-step process requiring well-defined intermediates. Fluorinated benzoic acid derivatives are frequently employed in the synthesis of APIs due to the advantageous properties conferred by the fluorine substituents, such as improved lipophilicity. ossila.comossila.com The structure of this compound, possessing both a carboxylic acid and an aldehyde group, allows for its facile integration into API scaffolds through reactions like amidation, esterification, and reductive amination. While specific, publicly documented examples of its direct use in commercial APIs are not prevalent, its architecture is analogous to other fluorinated benzoic acids that are key intermediates in synthesizing treatments for conditions ranging from epilepsy to viral infections. ossila.comossila.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), form the core structure of a vast number of pharmaceuticals. mdpi.comnih.gov These scaffolds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ortho-positioning of the formyl and carboxylic acid groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems. Through condensation reactions with various dinucleophiles (e.g., hydrazines, hydroxylamines, or amidines), it can be converted into a range of fluorinated heterocyclic cores, such as quinazolinones, phthalazinones, and other related structures. The presence of the fluorine atom on these scaffolds can significantly modulate their biological activity and pharmacokinetic profiles.

Potential Heterocyclic Systems from this compound:

Reactant Resulting Heterocyclic Scaffold Potential Biological Activity
Hydrazine (B178648) Fluorinated Phthalazinone Anticonvulsant, Antihypertensive
Urea/Thiourea Fluorinated Quinazolinone/-thione Anticancer, Antimicrobial mdpi.com

Intermediate in Agrochemical Development

Similar to pharmaceuticals, the agrochemical industry relies on advanced chemical intermediates to develop new and effective crop protection agents. Fluorinated compounds are of significant interest for creating next-generation herbicides, insecticides, and fungicides. nbinno.com

Benzoic acid derivatives have a long history of use as herbicides. google.com The unique substitution pattern of this compound allows it to serve as a scaffold for novel herbicidal agents. The functional groups can be modified to interact with specific biological targets in weeds, leading to potent and selective weed control. The development of new herbicides is a critical aspect of modern agriculture to manage weed resistance and improve crop yields. researchgate.net While specific commercial herbicides derived directly from this compound are not widely documented, its potential as a building block is clear based on the established role of related fluorinated aromatics in agrochemical synthesis. nbinno.com

Many modern fungicides are based on heterocyclic structures, which can be synthesized from precursors like this compound. google.comnih.gov By constructing specific heterocyclic systems from this fluorinated building block, chemists can design molecules that inhibit fungal growth and protect crops from disease. Furthermore, certain benzoic acid derivatives can influence plant physiology, acting as plant growth regulators. google.com These regulators can be used to control plant size, improve stress tolerance, and increase crop yield. The functional handles on this compound provide the synthetic versatility needed to explore and develop new compounds in both of these critical agrochemical classes.

Role in the Synthesis of Functional Organic Materials and Polymers

Beyond life sciences, this compound is a valuable intermediate in materials science. Its rigid aromatic core and multiple reactive sites enable its use in creating specialized organic materials and high-performance polymers.

The presence of two distinct functional groups allows this compound to act as a monomer or a key modifying agent in polymerization reactions. It can be incorporated into polyesters, polyamides, or polyimides, where the fluorine substituent can enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents. Furthermore, related fluorinated benzoic acid structures are known to be used as scaffolds for bent-core liquid crystals, a class of materials with unique electro-optical properties. ossila.com The specific geometry and polarity of this compound make it a candidate for designing novel liquid crystalline materials and other functional polymers for advanced electronic and optical applications. An isomer, 2-fluoro-5-formylbenzoic acid, is noted for its use in the preparation of various polymers and resins. fluoromart.com

Monomers for Polymer Synthesis.

While this compound itself is not a traditional difunctional monomer for direct polymerization, its structure allows for its use in the synthesis of specialized polymers through several potential routes. The presence of both an aldehyde and a carboxylic acid group allows for its incorporation into polymer chains, potentially as a modifying agent or for the synthesis of monomers for subsequent polymerization.

One plausible application is in the synthesis of poly(Schiff base)s. Aromatic diamines can react with aromatic dialdehydes to form high molecular weight poly(Schiff base)s tandfonline.comgoogle.com. In such a polymerization, this compound could act as an end-capping agent, controlling the molecular weight of the polymer chain. The carboxylic acid group would remain as a pendant functional group, which could be used for further modifications of the polymer, such as grafting or cross-linking.

Alternatively, the carboxylic acid or aldehyde group could be modified to introduce another polymerizable functional group. For instance, the carboxylic acid could be esterified with a molecule containing a vinyl or acrylic group, creating a monomer that could undergo free-radical polymerization. The aldehyde and carboxylic acid functionalities offer handles for a variety of chemical transformations, enabling the design of monomers with specific properties for advanced polymer architectures.

Components of Liquid Crystals and Optoelectronic Materials.

The rigid, substituted aromatic core of this compound makes it an interesting candidate for the synthesis of liquid crystals and optoelectronic materials. The presence and position of the fluorine atom can significantly influence the mesomorphic properties of a molecule, such as the clearing point and the stability of liquid crystalline phases researchgate.netbeilstein-journals.orgnih.gov. Fluorinated liquid crystals often exhibit desirable properties like low viscosity and high stability researchgate.net.

Specifically, substituted benzoic acids are known to be key components in the synthesis of bent-core liquid crystals rsc.orgfigshare.comrsc.orgresearchgate.netmdpi.com. These materials are of great interest due to their ability to form unique polar smectic phases rsc.org. The molecular shape and substituent pattern of this compound are analogous to the central cores used in some of these complex liquid crystalline materials. Through modification of the aldehyde and carboxylic acid groups to form ester or imine linkages with other aromatic units, it is conceivable to synthesize novel bent-core mesogens.

Furthermore, fluorinated aromatic compounds are actively researched for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) technologypublisher.comrsc.orgrsc.org. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated systems, which can facilitate electron injection and improve the stability of the material against oxidation rsc.orgrsc.org. The this compound motif could be incorporated into larger conjugated systems to fine-tune their electronic properties for specific optoelectronic applications.

Table 1: Potential Liquid Crystal Scaffolds from Substituted Benzoic Acids

Central Core Potential Liquid Crystal Type Key References
Substituted 3-hydroxybenzoic acid Bent-core liquid crystals rsc.orgfigshare.comrsc.orgresearchgate.netmdpi.com

Utilization in the Synthesis of Fine Chemicals and Specialty Chemicals.

The reactivity of the aldehyde and carboxylic acid groups in this compound allows for its use as a precursor in the synthesis of a variety of fine and specialty chemicals, particularly heterocyclic compounds. The ortho disposition of the formyl and carboxyl groups can be exploited to construct fused ring systems.

One notable reaction for the synthesis of quinoline (B57606) derivatives is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids wikipedia.orgdrugfuture.comresearchgate.netresearchgate.net. While the classical Pfitzinger reaction utilizes isatin, the underlying principle of cyclization involving an aniline (B41778) derivative and a carbonyl compound is relevant. 2-Formylbenzoic acid and its derivatives can participate in multicomponent reactions to synthesize heterocyclic fused aromatics wikipedia.org. For instance, reaction with hydrazides can lead to the formation of hydrazones, which can be subsequently cyclized to form phthalazinone derivatives researchgate.net.

The aldehyde group can undergo condensation with various nucleophiles, such as amines and active methylene (B1212753) compounds, to generate a wide range of derivatives. For example, reaction with primary amines can yield Schiff bases, which are versatile intermediates in organic synthesis researchgate.netorientjchem.org. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for derivatization and the synthesis of more complex molecules. These transformations are fundamental in the production of specialty chemicals used in pharmaceuticals, agrochemicals, and materials science.

Development of Novel Catalysts and Ligands Incorporating the this compound Motif.

The structure of this compound is well-suited for the design and synthesis of novel ligands for coordination chemistry and catalysis. The presence of two potential coordination sites, the carboxylic acid and a derivative of the aldehyde group, allows for the formation of chelating ligands that can bind to metal ions.

For example, the aldehyde can be reacted with a primary amine containing another donor atom to form a Schiff base ligand. The resulting imine nitrogen and the carboxylate oxygen can then coordinate to a metal center, forming a stable chelate complex rsc.orguobaghdad.edu.iq. The fluorine substituent on the aromatic ring can influence the electronic properties of the ligand, which in turn can affect the catalytic activity and stability of the resulting metal complex. Benzoic acid derivatives are widely used as ligands in coordination chemistry researchgate.netpreprints.orgacs.org.

The synthesis of such ligands can be tailored to create complexes with specific geometries and electronic environments around the metal center, which is crucial for the development of catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.

Utility in Derivatization for Analytical and Detection Purposes.

In analytical chemistry, derivatization is often employed to enhance the detectability and chromatographic separation of analytes. This compound possesses two functional groups, the carboxylic acid and the aldehyde, that are amenable to a wide range of derivatization reactions.

The carboxylic acid group can be esterified with various reagents to produce volatile derivatives suitable for gas chromatography (GC) analysis researchgate.netdaneshyari.comnih.govcolostate.edu. For instance, reaction with diazomethane (B1218177) or silylation agents can convert the polar carboxylic acid into a less polar ester or silyl (B83357) ester, improving its chromatographic behavior.

The aldehyde group can be derivatized with reagents that introduce a fluorescent or UV-active tag, enabling sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence or UV detectors nih.govthermofisher.comnih.govrsc.orgglobethesis.com. Common derivatizing agents for aldehydes include hydrazines (such as dansyl hydrazine) and hydroxylamines, which form stable hydrazones and oximes, respectively. The fluorine atom in this compound could also serve as a label for ¹⁹F NMR-based analytical methods.

Table 2: Common Derivatization Reactions for Analytical Purposes

Functional Group Derivatization Reaction Analytical Technique
Carboxylic Acid Esterification (e.g., with diazomethane, alcohols) Gas Chromatography (GC)
Carboxylic Acid Silylation (e.g., with BSTFA, TMS) Gas Chromatography (GC)
Aldehyde Hydrazone formation (e.g., with 2,4-dinitrophenylhydrazine) HPLC-UV
Aldehyde Oxime formation (e.g., with hydroxylamine) HPLC, GC

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties from first principles.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. google.comnih.gov For 3-Fluoro-2-formylbenzoic acid, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set would be employed to perform geometry optimization. nih.govnih.gov This process involves calculating the molecular energy at various atomic arrangements and systematically finding the geometry with the lowest energy, which corresponds to the most stable structure. nih.govmdpi.com

The optimization process for this compound would confirm the planarity of the benzene (B151609) ring and predict key structural parameters. Based on data from closely related molecules, such as 3-fluoro-4-methylbenzoic acid, certain geometric parameters can be anticipated. researchgate.net The planarity of the molecule is influenced by the substituents; for instance, in 2-fluoro-4-(methoxycarbonyl)benzoic acid, the benzene ring and the methoxycarbonyl group are nearly coplanar, while the carboxylic acid group is twisted out of the plane. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Compounds)

Parameter Predicted Value (Å) Analogous Compound Source
C-F Bond Length ~1.36 3-fluoro-4-methylbenzoic acid researchgate.net
C=O (Carboxyl) ~1.24 3-fluoro-4-methylbenzoic acid researchgate.net
C-O (Carboxyl) ~1.31 3-fluoro-4-methylbenzoic acid researchgate.net

Note: These values are illustrative and based on crystallographic data of similar compounds. Precise values for this compound would require specific DFT calculations.

Molecular Orbital (MO) analysis is used to describe the electronic structure and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

For this compound, MO analysis would likely show that the HOMO is distributed over the electron-rich benzene ring, while the LUMO is localized on the electron-withdrawing carboxyl and formyl groups. This distribution dictates the sites for electrophilic and nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charges on each atom. This information helps identify the most positively and negatively charged regions of the molecule, providing further insight into its reactivity and intermolecular interaction sites. In this compound, the oxygen atoms of the carbonyl groups are expected to carry significant negative charges, while the carboxylic hydrogen and the carbonyl carbon atoms would be positively charged.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, charge transfer, and the nature of bonding within a molecule, particularly for analyzing hydrogen bonds. frontiersin.orgnih.gov For this compound, NBO analysis would be critical in quantifying the strength of the intramolecular hydrogen bond expected between the carboxylic acid proton and the oxygen of the adjacent formyl group. nih.gov

This analysis calculates the stabilization energy (E(2)) associated with the interaction between a filled donor orbital (like the lone pair on the formyl oxygen) and an empty acceptor orbital (like the antibonding σ* orbital of the O-H bond). frontiersin.org A high E(2) value would provide quantitative evidence for a strong, stabilizing intramolecular hydrogen bond, which significantly influences the molecule's preferred conformation. frontiersin.orgnih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds (C-C) connecting the carboxyl and formyl groups to the benzene ring allows for different spatial orientations, or conformations.

The substitution pattern of this compound, with adjacent formyl and carboxylic acid groups, strongly favors the formation of an intramolecular hydrogen bond. This interaction occurs between the hydroxyl proton of the carboxylic acid and the carbonyl oxygen of the formyl group, creating a stable six-membered ring-like structure. nih.govnih.gov

While the intramolecular hydrogen bond stabilizes a specific planar conformation, the formyl and carboxyl groups can still rotate around their respective C-C single bonds. Computational chemistry allows for the calculation of the energy required for these rotations, known as rotational barriers. This is achieved by performing a relaxed potential energy scan, where the dihedral angle of the bond of interest is systematically varied and the energy is calculated at each step. nih.govmdpi.com

For this compound, two primary rotational barriers are of interest:

Rotation of the Carboxyl Group: The barrier to rotate the -COOH group out of the plane is expected to be significant due to the disruption of the intramolecular hydrogen bond and loss of resonance stabilization. Studies on 2-fluorobenzoic acid show that the barrier for rotation around the C-C bond can be as high as 24.2 kJ·mol⁻¹. mdpi.com

Rotation of the Formyl Group: The barrier for the rotation of the -CHO group would also be influenced by steric hindrance from the adjacent carboxyl group and the breaking of the intramolecular hydrogen bond. The rotational barriers for formyl groups in similar environments are typically in the range of 20–23 kcal/mol (approximately 84–96 kJ/mol). mdpi.com

The rotational spectrum of complexes between carboxylic acids and aldehydes suggests that the hydrogen-bonded linkage (O-H···O and C-H···O) creates a rigid molecular system. researchgate.net

Table 2: Estimated Rotational Energy Barriers for this compound

Rotating Group Bond Estimated Barrier (kJ·mol⁻¹) Rationale/Analogous System
Carboxyl (-COOH) C(ring)-C(carboxyl) ~25 Disruption of H-bond; value from 2-fluorobenzoic acid mdpi.com

Note: These are estimated values based on computational studies of analogous molecules. The actual barriers would depend on the specific electronic and steric environment in this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No dedicated studies presenting predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound could be identified. Computational chemistry routinely employs methods like Density Functional Theory (DFT) to forecast such spectroscopic data, which is invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra. The absence of such published data for this compound means that researchers currently lack a theoretical benchmark for this molecule.

Solvent Effects Modeling on Molecular Structure and Reactivity

The influence of solvents on the conformational preferences, electronic structure, and reactivity of molecules is a key area of computational investigation. However, no specific modeling studies on the solvent effects on this compound have been published. Such studies would provide valuable insights into its behavior in different chemical environments, which is essential for optimizing reaction conditions and understanding its solubility and transport properties.

Molecular Docking Studies (if applicable to non-biological interactions, e.g., catalyst binding)

While molecular docking is a powerful tool for predicting the binding affinity and orientation of a ligand to a receptor, its application is not limited to biological systems. It can also be used to study interactions with catalysts or other materials. A search of the available literature did not yield any molecular docking studies of this compound in the context of non-biological interactions, such as its binding to a catalyst surface or active site.

Future Directions and Emerging Research Avenues

Integration of 3-Fluoro-2-formylbenzoic Acid into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of processes involving this compound. Flow chemistry, with its superior heat and mass transfer, allows for reactions to be conducted under more aggressive conditions with greater control, potentially leading to higher yields and purities. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms can utilize this compound as a key building block for the rapid generation of compound libraries. By systematically reacting the aldehyde and carboxylic acid functionalities with a diverse range of reactants, these platforms can efficiently explore the chemical space around this scaffold for applications in drug discovery and materials science. The precise control over reaction parameters offered by automated systems ensures high reproducibility.

Potential Advantages of Using this compound in Flow Chemistry:

Feature of Flow ChemistryApplication to this compound Chemistry
Enhanced Safety Controlled handling of potentially hazardous reagents and intermediates in a closed system.
Improved Reaction Control Precise temperature and pressure management, leading to cleaner reactions and fewer byproducts.
Scalability Seamless transition from laboratory-scale synthesis to pilot-plant production by extending reaction times.
Access to Novel Reaction Conditions Exploration of high-temperature and high-pressure regimes that are inaccessible in traditional batch synthesis.

Exploration of Photocatalytic and Electrocatalytic Transformations

The aldehyde and carboxylic acid moieties of this compound are amenable to a variety of photocatalytic and electrocatalytic transformations, opening up new synthetic pathways. Photocatalysis, using visible light to drive chemical reactions, offers a green and sustainable approach to organic synthesis. Electrocatalysis, on the other hand, utilizes electrical current to facilitate reactions, often with high selectivity and efficiency.

For instance, the formyl group could undergo photocatalytic transformations such as radical-based additions or cycloadditions. Electrocatalytic methods could be employed for the selective reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, providing alternative synthetic routes to derivatives of this compound. The fluorine substituent can also influence the electronic properties of the aromatic ring, potentially modulating its reactivity in these catalytic processes.

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The development of asymmetric synthetic routes starting from this compound is a promising area for the creation of novel chiral molecules. nih.gov The presence of the aldehyde and carboxylic acid groups provides two distinct handles for stereoselective transformations. Asymmetric synthesis is crucial in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity. nih.gov

One potential strategy involves the asymmetric reduction of the formyl group to a chiral alcohol using a chiral catalyst. Another approach could be the use of the carboxylic acid to direct a stereoselective reaction at another position on the molecule. The development of such methods would provide access to a wide range of enantiomerically pure compounds with potential applications as pharmaceuticals, agrochemicals, or chiral ligands in catalysis.

Advanced Materials Science Applications Beyond Current Scope

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced materials. The incorporation of fluorine atoms into organic molecules is known to impart unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. nbinno.com These properties are highly desirable in materials science.

One area of potential is the use of this compound as a building block for metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions to form the nodes of the framework, while the rest of the molecule acts as a linker. The fluorine and formyl groups could then be used to tune the properties of the MOF, such as its porosity, stability, and functionality. Fluorinated benzoic acids have been explored as modulators in the synthesis of rare-earth MOFs. rsc.org Another potential application is in the synthesis of liquid crystals, where the rigid aromatic core and the polar functional groups of this compound could contribute to the formation of mesophases. A related compound, 3-fluoro-2-methylbenzoic acid, is noted as a structural scaffold for bent-core liquid crystals. ossila.com

Design of Smart Reagents and Probes Incorporating the Compound

The aldehyde functionality of this compound makes it a prime candidate for the design of "smart" reagents and probes. rsc.org Smart probes are molecules that exhibit a change in their properties, such as fluorescence, in response to a specific chemical or biological event. nih.gov This "turn-on" or "turn-off" response allows for the sensitive detection of target molecules or processes.

For example, a derivative of this compound could be designed to be non-fluorescent initially. Upon reaction of the aldehyde group with a specific analyte, a conformational change or a chemical transformation could occur, leading to the generation of a fluorescent signal. Such probes could be developed for a variety of applications, including medical diagnostics, environmental monitoring, and cellular imaging. The design of activatable or smart probes often involves coupling a signaling agent to a targeting moiety. nih.gov

Novel Bioorthogonal Chemical Reactions Utilizing Its Functionalities

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The aldehyde group of this compound is a bioorthogonal handle, meaning it can react selectively with a complementary functional group in a biological environment. nih.gov This opens up exciting possibilities for its use in chemical biology.

One established bioorthogonal reaction is the formation of a stable oxime or hydrazone linkage through the reaction of an aldehyde with a hydroxylamine (B1172632) or hydrazine (B178648) derivative, respectively. wikipedia.org By attaching a probe, such as a fluorescent dye or a biotin (B1667282) tag, to a hydroxylamine or hydrazine, and introducing a biomolecule functionalized with this compound into a living cell, it would be possible to specifically label and visualize that biomolecule. This approach could be used to study the localization, trafficking, and interactions of proteins, lipids, and other biomolecules in real-time.

Q & A

What are the recommended synthetic routes for preparing 3-fluoro-2-formylbenzoic acid with high regioselectivity?

Basic Research Question
Methodological Answer:
The synthesis of this compound requires regioselective functionalization due to competing electronic effects from fluorine and the formyl group. A plausible approach involves:

Friedel-Crafts Acylation : Introduce the formyl group to a fluorobenzene derivative under controlled conditions (e.g., AlCl₃ catalyst, dichloromethane solvent at 0–5°C) to minimize over-substitution .

Directed Ortho-Metalation : Use a directing group (e.g., ester or amide) to position the fluorine atom ortho to the formyl group. For example, employ LDA (lithium diisopropylamide) in THF at −78°C for selective fluorination .

Purification : Recrystallize the product using ethanol/water mixtures to achieve >90% purity.

Key Challenges : Steric hindrance from the formyl group and electron-withdrawing effects of fluorine may reduce reaction efficiency. Optimize stoichiometry and reaction time to avoid side products like di-fluorinated analogs .

How can researchers optimize purification methods for this compound to achieve >95% purity?

Basic Research Question
Methodological Answer:
Purification challenges arise due to polar byproducts and residual solvents. Recommended steps:

Chromatographic Separation : Use silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to resolve the target compound from unreacted starting materials .

Recrystallization : Employ a mixed solvent system (e.g., ethanol and deionized water) at controlled cooling rates (2°C/min) to enhance crystal formation .

HPLC Validation : Confirm purity via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.